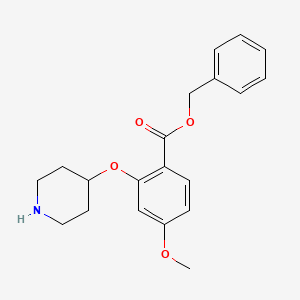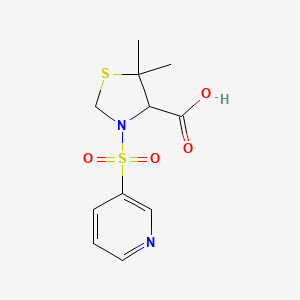![molecular formula C12H21NO2 B13897202 tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)
tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate: is a bicyclic compound with a tert-butyl ester group and an amino group It is a derivative of bicyclo[410]heptane, which is a structure characterized by a seven-membered ring fused to a three-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclo[4.1.0]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the tert-butyl ester group: This can be achieved by reacting the bicyclic core with tert-butyl chloroformate in the presence of a base such as triethylamine.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the bicyclic core.
Reduction: Reduced derivatives with varying degrees of hydrogenation.
Substitution: Functionalized derivatives with various substituents replacing the amino group.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Comparison: tert-Butyl 5-aminobicyclo[410]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both a tert-butyl ester group and an amino group
Propriétés
Formule moléculaire |
C12H21NO2 |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)8-4-7-5-9(7)10(13)6-8/h7-10H,4-6,13H2,1-3H3 |
Clé InChI |
PIQKERMPNPZCQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CC2CC2C(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)
![4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate](/img/structure/B13897130.png)
![{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol](/img/structure/B13897139.png)
![5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B13897141.png)

![3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine](/img/structure/B13897163.png)

![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)
![4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13897194.png)
![Thieno[3,2-b]pyridine;hydrochloride](/img/structure/B13897209.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)


